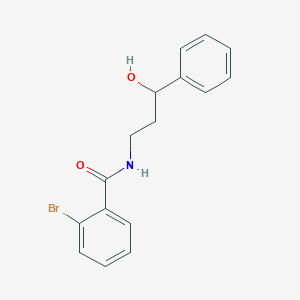

2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

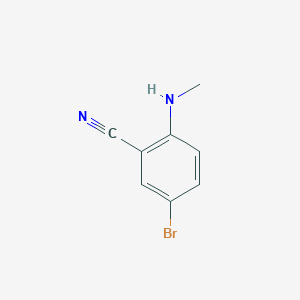

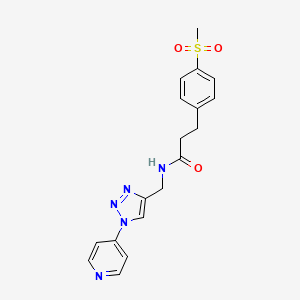

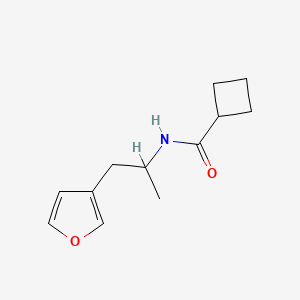

The molecular structure of “2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide” can be represented by the SMILES stringOC(CCNC(=O)C1=CC=CC=C1)C2=CC=CC=C2 . This indicates the presence of a benzamide group attached to a phenylpropyl group with a bromine atom and a hydroxy group. Chemical Reactions Analysis

While specific chemical reactions involving “2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide” are not detailed in the sources I found, reactions at the benzylic position are common in similar compounds . These can include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

Structural Analysis and Synthesis

- Antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been synthesized and characterized, revealing significant insights into their molecular structure through X-ray, Hirshfeld surface analysis, and DFT calculations. The studies demonstrate the importance of hydrogen bonding and π-interactions in stabilizing these compounds (Saeed et al., 2020).

Antimicrobial and Antifungal Activity

- Novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and shown to possess antifungal activity, highlighting the potential of such compounds in addressing phytopathogenic fungi and yeast infections (Ienascu et al., 2018).

Pharmaceutical Applications

- Research into substituted 2-hydroxy-N-(arylalkyl)benzamides has revealed their potential in inducing apoptosis in cancer cell lines. This suggests a promising avenue for the development of new anticancer agents (Imramovský et al., 2013).

- The synthesis of novel thiourea derivatives, including 2-bromophenyl variants, has been linked to significant anti-pathogenic activity, offering insights into the development of antimicrobial agents with specific focus on combating biofilm-forming bacteria (Limban et al., 2011).

properties

IUPAC Name |

2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-14-9-5-4-8-13(14)16(20)18-11-10-15(19)12-6-2-1-3-7-12/h1-9,15,19H,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZFFPNMJFPCEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2827182.png)

![4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2827187.png)

![2-[(4-amino-5-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B2827193.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827196.png)